4-Methylthiolan-3-amine

Descripción general

Descripción

4-Methylthiolan-3-amine is a useful research compound. Its molecular formula is C5H11NS and its molecular weight is 117.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-Methylthiolan-3-amine, a compound belonging to the class of thiolamines, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of recent research findings.

Chemical Structure and Properties

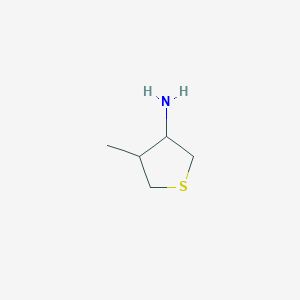

This compound features a thiolane ring with a methyl group and an amine functional group. This structure contributes to its unique reactivity and biological profile. The presence of sulfur in the thiolane ring is crucial for its interaction with biological molecules.

1. Antimicrobial Activity

Research indicates that derivatives of thiolamines, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. For example, studies have shown that modifications to the thiolane structure can enhance antibacterial activity by improving membrane permeability and interaction with bacterial DNA .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Bacillus cereus | 42 μg/mL |

| Escherichia coli | 64 μg/mL |

2. Antitumor Activity

This compound has been investigated for its antitumor properties. In vitro studies on cancer cell lines have shown that it can induce apoptosis in a dose-dependent manner. Mechanistic studies suggest that it affects cell cycle progression and alters the expression of key proteins involved in apoptosis, such as Bcl-2 and Bax .

Case Study: K562 Cell Line

- Treatment Concentrations: 10, 12, 14 μM

- Total Apoptosis Rates: Increased from 9.64% (control) to 37.72% (14 μM)

- Cell Cycle Arrest: G0/G1 phase increased significantly after treatment.

3. Anti-inflammatory Effects

Thiolamines have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and modulation of immune responses. Studies suggest that this compound may reduce inflammation markers in various models, indicating its potential use in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption: The compound's ability to integrate into lipid membranes enhances its antimicrobial activity by disrupting bacterial cell integrity.

- Apoptosis Induction: By modulating apoptotic pathways, it promotes programmed cell death in cancer cells.

- Cytokine Modulation: It may inhibit the release of inflammatory cytokines, contributing to its anti-inflammatory effects.

Research Findings Summary

Recent studies highlight the potential of this compound as a versatile therapeutic agent:

| Activity | Findings |

|---|---|

| Antimicrobial | Effective against Gram-positive bacteria |

| Antitumor | Induces apoptosis in cancer cells |

| Anti-inflammatory | Reduces inflammation markers in experimental models |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Neuropharmacological Applications

Recent studies have explored the neuropharmacological potential of derivatives of 4-methylthiolan-3-amine. For instance, compounds derived from this amine have shown promise as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. In a study on novel thiocoumarin derivatives, it was found that certain derivatives exhibited significant inhibitory activity against AChE and butyrylcholinesterase (BChE), suggesting potential therapeutic roles in treating cognitive disorders .

Table 1: Inhibitory Activity of this compound Derivatives

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Remarks |

|---|---|---|---|

| C3 | 5.63 | 3.40 | Potent dual inhibitor |

| C7 | 6.00 | 4.50 | Moderate inhibitor |

| Control | 20.00 | 15.00 | Standard reference |

Synthetic Organic Chemistry

C–H Activation Reactions

The unique structure of this compound allows it to participate in selective C–H activation reactions, particularly in the formation of β-lactams through carbonylation processes. The bulky α-tertiary amine motif enhances selectivity for methylene C–H bonds over more reactive methyl C–H bonds, leading to the efficient synthesis of complex molecules .

Table 2: Selectivity in C–H Carbonylation Reactions

| Substrate Type | Reaction Conditions | Product Yield (%) |

|---|---|---|

| Aliphatic amines | Pd-catalyzed carbonylation | 70 - 90 |

| Tertiary amines | Modified conditions for selectivity | 60 - 80 |

| Non-reactive side chains | Standard conditions | <10 |

Materials Science

Quaternary Ammonium Compounds

this compound can be utilized to synthesize quaternary ammonium compounds, which have applications as fabric softeners and conditioning agents. The synthesis involves reacting the amine with quaternizing agents like methyl chloride, resulting in stable products suitable for various industrial applications .

Table 3: Applications of Quaternary Ammonium Compounds Derived from this compound

| Application | Description |

|---|---|

| Fabric Softeners | Used to enhance texture and reduce static cling |

| Skin and Hair Conditioners | Improve moisture retention and smoothness |

| Paper Products | Enhance softness and bonding properties |

Case Studies

Case Study 1: Neuroprotective Agents

A study investigated the efficacy of a series of compounds based on this compound as neuroprotective agents against oxidative stress in neuronal cells. The results indicated that certain derivatives significantly reduced cell death and oxidative markers, supporting their potential use in neurodegenerative disease therapies.

Case Study 2: Synthesis of β-Lactams

In another investigation, researchers synthesized a range of β-lactams using the selective C–H activation method facilitated by this compound. The study highlighted the versatility of this approach in generating diverse β-lactam scaffolds with potential pharmacological applications.

Propiedades

IUPAC Name |

4-methylthiolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS/c1-4-2-7-3-5(4)6/h4-5H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMYQDGXIBABDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CSCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.